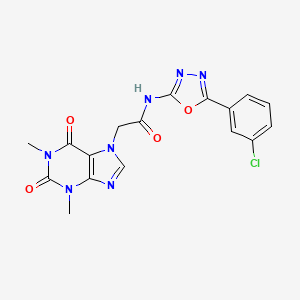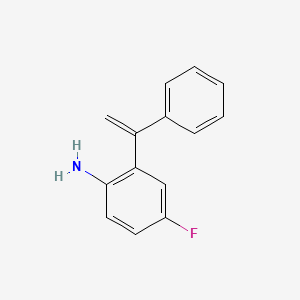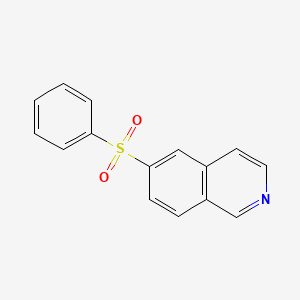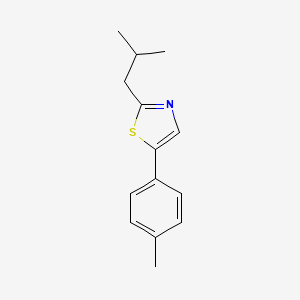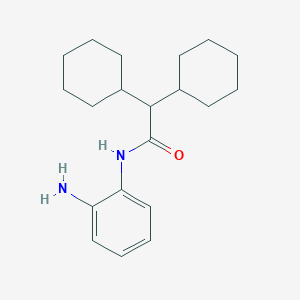
N-(2-aminophenyl)-2,2-dicyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-2,2-dicyclohexylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group attached to a dicyclohexylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-2,2-dicyclohexylacetamide typically involves the condensation of 2-aminophenylamine with 2,2-dicyclohexylacetic acid. The reaction is often carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve reproducibility.
化学反応の分析
Types of Reactions
N-(2-aminophenyl)-2,2-dicyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
科学的研究の応用
N-(2-aminophenyl)-2,2-dicyclohexylacetamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of N-(2-aminophenyl)-2,2-dicyclohexylacetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the dicyclohexylacetamide moiety can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- N-(2-aminophenyl)benzamide
Uniqueness
N-(2-aminophenyl)-2,2-dicyclohexylacetamide is unique due to its dicyclohexylacetamide moiety, which imparts distinct steric and electronic properties.
特性
分子式 |
C20H30N2O |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
N-(2-aminophenyl)-2,2-dicyclohexylacetamide |
InChI |
InChI=1S/C20H30N2O/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16,19H,1-6,9-12,21H2,(H,22,23) |
InChIキー |
SRLUVKNXGKZGDO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)NC3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


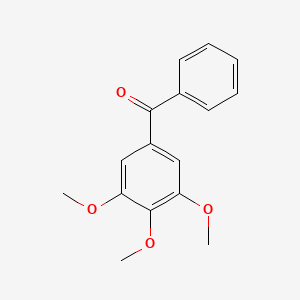
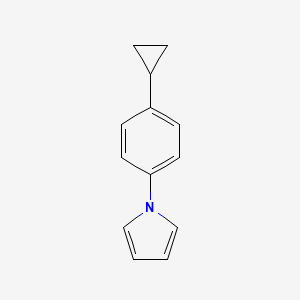
![Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14123935.png)
![Diethyl [2-(methylamino)phenyl]arsonite](/img/structure/B14123936.png)
![2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14123937.png)
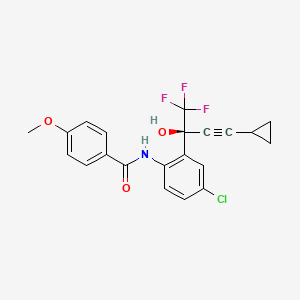

![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123960.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14123961.png)
